![molecular formula C18H19FN2O2S B5546046 2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

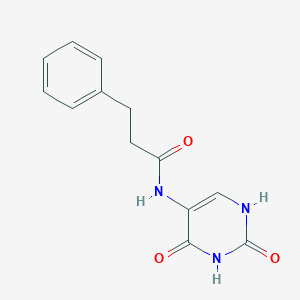

The synthesis of similar compounds, like those derived from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, involves initial reactions with different organic reagents. The structures of these compounds are confirmed using IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray diffraction to characterize the synthesized compounds. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been determined, providing insights into both intra and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

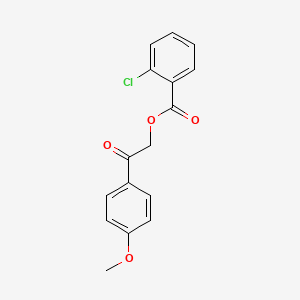

Chemical Reactions and Properties

The chemical reactions of these compounds involve various transformations and interactions. For example, the Gewald synthesis is a common method used to prepare 2-aminothiophene derivatives, which are evaluated for their role as adenosine A1 receptor allosteric enhancers (Nikolakopoulos et al., 2006).

Applications De Recherche Scientifique

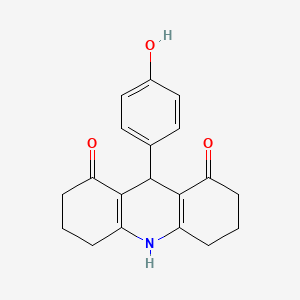

Allosteric Enhancers for Adenosine A1 Receptor

Research by Nikolakopoulos et al. (2006) discusses the preparation of 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes as adenosine A1 receptor (A1AR) allosteric enhancers. The study elucidates the structure-activity relationships of these compounds, indicating their potential in modulating A1AR activity, which is pivotal in various physiological processes (Nikolakopoulos et al., 2006).

Synthesis of Heterocyclic α-Amino Acids

Strässler et al. (1997) describe the synthesis of novel heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids, showcasing the utility of related thiophene derivatives in creating complex molecules for potential therapeutic applications (Strässler, Linden, & Heimgartner, 1997).

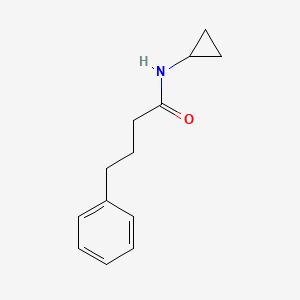

Cytotoxic Activity of Carboxamide Derivatives

Deady et al. (2005) report on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating the critical role of the carboxamide group in modulating the biological activity of these compounds against various cancer cell lines (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Synthesis and Pharmacological Activities

A study by Amr et al. (2010) explores the synthesis of novel thiophene derivatives, including 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, and their antiarrhythmic, serotonin antagonist, and antianxiety activities. This research highlights the diverse pharmacological potentials of thiophene derivatives (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Propriétés

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c1-20-17(23)15-12-8-3-2-4-10-14(12)24-18(15)21-16(22)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXJSOXQXICEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-fluorophenyl)carbonyl]amino}-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)